molecular formula C15H10Br2ClN3O3 B10956149 N-(4-chlorophenyl)-2-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(4-chlorophenyl)-2-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B10956149
M. Wt: 475.52 g/mol
InChI Key: KPTJGFJMFSDVRZ-FBCYGCLPSA-N
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Description

N-(4-CHLOROPHENYL)-2-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a dibromo-hydroxyphenyl group, and a hydrazino-oxoacetamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the hydrazone intermediate: This step involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Acylation reaction: The hydrazone intermediate is then reacted with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the dibromo-hydroxyphenyl group.

    N-(3,5-Dibromo-4-hydroxyphenyl)acetamide: Another analog with the dibromo-hydroxyphenyl group but lacking the chlorophenyl group.

Uniqueness

N-(4-CHLOROPHENYL)-2-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H10Br2ClN3O3

Molecular Weight

475.52 g/mol

IUPAC Name

N-(4-chlorophenyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C15H10Br2ClN3O3/c16-11-5-8(6-12(17)13(11)22)7-19-21-15(24)14(23)20-10-3-1-9(18)2-4-10/h1-7,22H,(H,20,23)(H,21,24)/b19-7+

InChI Key

KPTJGFJMFSDVRZ-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)Cl

Origin of Product

United States

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